molecular formula C21H18N4O B2517128 1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea CAS No. 2034548-78-0

1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea

Cat. No.: B2517128
CAS No.: 2034548-78-0
M. Wt: 342.402
InChI Key: XSAHLOZVLADZFK-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea (CAS 2034548-78-0) is a synthetic organic compound with a molecular formula of C21H18N4O and a molecular weight of 342.39 g/mol . This urea derivative features a benzhydryl group linked to a pyrazolo[1,5-a]pyridine ring system via a urea bridge, creating a unique structural scaffold for pharmaceutical and chemical research. The compound is supplied as a high-purity material suitable for research applications. Structurally related pyrazolo[1,5-a]pyrimidine and triazolopyrimidine compounds have demonstrated significant potential in medicinal chemistry research, exhibiting diverse biological activities including kinase inhibition . The pyrazolo[1,5-a]pyridine core present in this compound represents a valuable heterocyclic system for developing pharmacologically active agents. Related compounds have shown promise in targeting various disease pathways, particularly in oncology research where kinase inhibition plays a crucial role . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is essential to handle this material appropriately in accordance with all applicable laboratory safety regulations. Researchers should consult the safety data sheet and implement proper protective measures before using this compound.

Properties

IUPAC Name

1-benzhydryl-3-pyrazolo[1,5-a]pyridin-5-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c26-21(23-18-12-14-25-19(15-18)11-13-22-25)24-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-15,20H,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAHLOZVLADZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CC4=CC=NN4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . This method provides access to the pyrazolo[1,5-a]pyridin-5-yl core, which can then be further functionalized to introduce the benzhydryl and urea groups. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazolo[1,5-a]pyridin-5-yl ring are replaced by other nucleophiles.

    Condensation: The urea linkage allows for condensation reactions with aldehydes or ketones to form imines or other derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper complexes, and varying temperatures and pressures depending on the specific reaction. Major products formed from these reactions include oxidized or reduced derivatives, substituted pyrazolo[1,5-a]pyridin-5-yl compounds, and various condensation products.

Scientific Research Applications

Chemistry

  • Synthesis Building Block : The compound serves as an essential building block in the synthesis of more complex molecules. It is particularly significant in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to diverse chemical entities.

Biology

  • Biochemical Assays : In biological research, 1-benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is utilized as a probe in biochemical assays. It aids in studying enzyme activity and protein interactions, providing insights into cellular mechanisms.

Medicine

  • Anticancer Potential : Studies have indicated that this compound exhibits potential as an anticancer agent. It has shown efficacy in inhibiting the growth of various cancer cell lines by disrupting cellular processes through its interaction with specific enzymes, such as Mitogen-activated protein kinase 1 (MAPK1) .
    • Case Study : Research published in relevant journals highlights its effectiveness against certain tumor types, demonstrating a significant reduction in cell viability when exposed to the compound.

Industry

  • Material Development : The compound is also explored for its applications in developing new materials with specific electronic or photophysical properties. Its relevance extends to organic light-emitting diodes (OLEDs) and sensor technologies due to its favorable electronic characteristics.

Pharmacokinetics and Biochemical Analysis

The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion properties which significantly influence its bioavailability and therapeutic efficacy. Additionally, biochemical analyses have shown that it interacts with various enzymes and proteins, enhancing its potential as an antitrypanosomal agent .

Mechanism of Action

The mechanism by which 1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In cancer cells, it may induce apoptosis by disrupting the function of key proteins involved in cell survival and proliferation .

Comparison with Similar Compounds

1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in other related compounds.

Biological Activity

1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is a novel compound that has attracted significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. The compound combines a benzhydryl group with a pyrazolo[1,5-a]pyridin-5-yl moiety through a urea linkage, which endows it with distinctive biological properties.

Structural Characteristics

  • Molecular Formula : C21H18N4O
  • Molecular Weight : 342.4 g/mol
  • CAS Number : 2034548-78-0

The primary biological activity of this compound is attributed to its interaction with the Mitogen-activated protein kinase 1 (MAPK1), a crucial enzyme involved in various cellular processes, including proliferation and survival. By inhibiting MAPK1, this compound can disrupt normal signaling pathways, potentially leading to apoptosis in cancer cells .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)Treatment Duration
Jurkat4.64 ± 0.0848 hours
HeLa9.22 ± 0.1748 hours
MCF-7Not specifiedNot specified

The compound's effectiveness varies across different cell lines, with Jurkat cells showing the highest sensitivity .

Cellular Mechanisms

The compound's mode of action involves:

  • Cell Cycle Arrest : Flow cytometry analysis indicates that treatment with this compound leads to cell cycle arrest in the sub-G1 phase, suggesting induction of apoptosis.
  • Inhibition of Angiogenesis : The compound has also shown potential antiangiogenic effects, which are crucial in preventing tumor growth and metastasis .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic efficacy. Key parameters include:

  • Absorption : The compound is expected to be well absorbed due to its lipophilic nature.
  • Distribution : Its distribution in tissues may vary based on its molecular weight and solubility.
  • Metabolism : Likely undergoes hepatic metabolism; specific pathways require further investigation.
  • Excretion : Primarily excreted via renal pathways.

Comparative Analysis with Similar Compounds

When compared to other pyrazolo[1,5-a]pyrimidine derivatives, this compound exhibits unique biological activities that may enhance its therapeutic potential:

Compound TypeKey Features
Pyrazolo[1,5-a]pyrimidinesKnown for anticancer and enzyme inhibitory activities
PhenylpyrazolesExhibit different reactivity and biological profiles

The distinct combination of functional groups in this compound provides specific advantages over structurally similar compounds.

Case Studies and Research Findings

Recent studies have expanded on the biological activity of pyrazolo derivatives. For instance, compounds similar to this compound have been shown to possess remarkable antiproliferative activities against a range of cancer cell lines. This suggests that further exploration into structural modifications could yield even more effective therapeutic agents .

Q & A

Q. What are the established synthetic routes for 1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea?

The compound is typically synthesized via multi-step reactions. Key steps include:

  • Coupling reactions : Urea bond formation between benzhydryl isocyanate and pyrazolo[1,5-a]pyridin-5-amine derivatives under inert conditions.
  • Solvent systems : Use of polar aprotic solvents (e.g., dimethyl sulfoxide) with catalysts like triethylamine to enhance reactivity .
  • Purification : Recrystallization or column chromatography to isolate high-purity products .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to identify proton and carbon environments, particularly distinguishing urea NH groups and pyrazolo-pyridine aromaticity .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : For absolute configuration determination, though limited by crystal growth challenges in urea derivatives .

Q. What are the key physicochemical properties influencing its reactivity?

  • Solubility : Limited aqueous solubility due to the benzhydryl group; often requires DMSO or ethanol for dissolution .
  • Stability : Sensitive to strong acids/bases; storage at low temperatures in inert atmospheres is recommended .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

  • Reaction path search : Quantum chemical calculations (e.g., DFT) predict intermediates and transition states, reducing trial-and-error in urea bond formation .
  • Condition screening : Machine learning models analyze solvent/catalyst combinations to maximize yield and minimize side reactions .
  • Example : ICReDD’s hybrid computational-experimental workflows narrow optimal conditions by integrating reaction databases and experimental feedback .

Q. What strategies address low yields in the final urea bond formation step?

  • Catalyst optimization : Transition metal catalysts (e.g., Pd-based systems) improve coupling efficiency for sterically hindered amines .
  • Microwave-assisted synthesis : Enhances reaction rates and purity by uniform heating .
  • Protecting groups : Temporary protection of pyrazolo-pyridine NH groups prevents unwanted side reactions during coupling .

Q. How can researchers design assays to evaluate its biological activity?

  • Target identification : Molecular docking studies against kinases or GPCRs (common targets for pyrazolo-pyridine derivatives) .
  • In vitro assays :
  • Enzyme inhibition : Fluorescence-based assays to measure IC50_{50} values .
  • Cellular uptake : LC-MS quantification in cell lysates to assess permeability .
    • In vivo models : Zebrafish or murine studies for pharmacokinetics and toxicity profiling, with HPLC validation .

Q. How can contradictory data in literature on pyrazolo-pyridine derivatives be resolved?

  • Meta-analysis : Cross-referencing synthetic conditions (e.g., solvent purity, reaction time) to identify variables affecting biological outcomes .
  • Reproducibility frameworks : Open-access platforms for sharing raw spectral data and reaction logs to validate claims .
  • Computational validation : Re-evaluating reported activities using QSAR models to identify outliers .

Q. What advanced techniques characterize its interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Real-time binding kinetics for protein-ligand interactions .
  • Cryo-EM : Structural insights into binding modes with large protein complexes .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of binding .

Methodological Considerations

Q. How to troubleshoot failed crystallization attempts for structural analysis?

  • Co-crystallization : Use of fragment-based co-crystals (e.g., with brominated analogs) to improve lattice formation .
  • Solvent screening : High-throughput robotic platforms test >100 solvent mixtures for optimal crystal growth .

Q. What industrial-grade separation technologies apply to large-scale purification?

  • Simulated Moving Bed (SMB) chromatography : Efficient for enantiomeric resolution if chiral centers are present .
  • Membrane filtration : Nanofiltration membranes remove impurities while retaining the product .

Tables for Key Data

Property Method Typical Results Reference
Melting PointDifferential Scanning Calorimetry180–185°C (decomposes)
LogP (Lipophilicity)HPLC-based assay3.2 ± 0.1
Plasma Stability (t1/2_{1/2})LC-MS in human plasma4.5 hours

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